molecular formula C20H16N4O2S2 B2822010 N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1206998-87-9

N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2822010
CAS No.: 1206998-87-9
M. Wt: 408.49
InChI Key: WAEAXKCSIFQYNP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . Thiophene and its derivatives are known to have various applications in medicinal chemistry .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various reagents. For instance, the synthesis of certain thiophene derivatives has been reported to involve the coupling of enaminones with diazonium salts .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific structure. Generally, thiophene derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, density, and solubility, would likely be determined using various analytical techniques .

Scientific Research Applications

Microwave-Assisted Synthesis for Biological Activities

  • Compounds containing structures similar to the specified molecule were synthesized and screened for antimicrobial, antilipase, and antiurease activities. Some showed good to moderate antimicrobial activity against test microorganisms (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Anticancer Evaluation

  • Derivatives of N-(4-substituted-thiazolyl)oxamic acid exhibited significant antiallergy activity in preclinical models, highlighting their potential in allergy treatment (Hargrave, Hess, & Oliver, 1983).

Antimicrobial and Antifungal Applications

  • New quinazolines, related to the specified chemical structure, were synthesized and demonstrated potent antimicrobial and antifungal activities (Desai, Shihora, & Moradia, 2007).

Potential as Carbonic Anhydrase Inhibitors

  • Metal complexes of heterocyclic sulfonamide, structurally similar to the given compound, were synthesized and found to inhibit carbonic anhydrase, a critical enzyme in many physiological processes (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Nematocidal Activity

  • Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group were synthesized, showing promising nematocidal activity against Bursaphelenchus xylophilus, a harmful nematode (Liu, Wang, Zhou, & Gan, 2022).

Antimicrobial Agents Synthesis

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, many thiophene derivatives have been reported to possess a wide range of therapeutic properties, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer activities .

Future Directions

Thiophene derivatives are a topic of ongoing research due to their diverse applications in medicinal chemistry and material science . Future research may focus on synthesizing new thiophene derivatives with improved pharmacological activity.

Properties

IUPAC Name

N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S2/c25-19(21-12-16-2-1-9-27-16)10-13-3-6-15(7-4-13)22-20(26)14-5-8-17-18(11-14)24-28-23-17/h1-9,11H,10,12H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEAXKCSIFQYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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